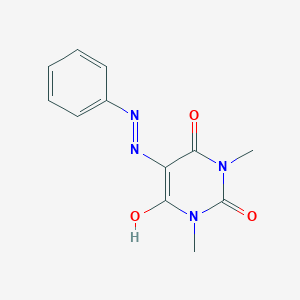
1,3-Dimethyl-5-(phenylhydrazinylidene)-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-5-(phenylhydrazinylidene)-1,3-diazinane-2,4,6-trione, commonly known as MTT, is a chemical compound widely used in scientific research. MTT is a yellow crystalline powder that is soluble in water, ethanol, and dimethyl sulfoxide. MTT has several applications in various fields of research due to its unique properties.
作用機序
MTT is reduced to formazan by mitochondrial enzymes in living cells. The reduction of MTT requires an active electron transport chain and is dependent on the metabolic activity of cells. Therefore, the MTT assay reflects the mitochondrial activity of cells and can be used as an indicator of cell viability and proliferation.
生化学的および生理学的効果
MTT is a non-toxic compound that does not affect the metabolic activity of cells. MTT has no significant biochemical or physiological effects on cells and can be used as a reliable indicator of cell viability and proliferation.
実験室実験の利点と制限
MTT assay has several advantages over other cell viability assays. MTT assay is easy to perform, cost-effective, and can be used with a wide range of cell types. MTT assay is also more sensitive than other assays, such as trypan blue exclusion assay and lactate dehydrogenase assay. However, MTT assay has some limitations, such as the interference of colored compounds and the requirement of an active electron transport chain.
将来の方向性
MTT has several potential future applications in scientific research. MTT can be used as a tool for studying mitochondrial function and dysfunction in various diseases, such as cancer, neurodegenerative diseases, and metabolic disorders. MTT can also be used for high-throughput screening of drugs and chemicals for their effects on mitochondrial activity. Furthermore, MTT can be modified to improve its sensitivity and specificity for detecting mitochondrial dysfunction.
合成法
MTT can be synthesized by reacting 2,4,6-trioxoheptahydro-1,3,5-triazine with phenylhydrazine in the presence of acetic acid and concentrated sulfuric acid. The reaction takes place at a temperature of 80-85°C for 2-3 hours. The resulting MTT can be purified by recrystallization from ethanol.
科学的研究の応用
MTT is widely used in scientific research as a colorimetric assay reagent for measuring cell viability and proliferation. MTT is converted into formazan crystals by mitochondrial enzymes in living cells, which can be quantified by measuring the absorbance at 570 nm. MTT assay is a reliable and sensitive method for evaluating the cytotoxicity of drugs, chemicals, and nanoparticles.
特性
CAS番号 |
30189-12-9 |
|---|---|
製品名 |
1,3-Dimethyl-5-(phenylhydrazinylidene)-1,3-diazinane-2,4,6-trione |
分子式 |
C12H12N4O3 |
分子量 |
260.25 g/mol |
IUPAC名 |
6-hydroxy-1,3-dimethyl-5-phenyldiazenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N4O3/c1-15-10(17)9(11(18)16(2)12(15)19)14-13-8-6-4-3-5-7-8/h3-7,17H,1-2H3 |
InChIキー |
DQNOMULJOAQRJV-UHFFFAOYSA-N |
異性体SMILES |
CN1C(=O)C(=NNC2=CC=CC=C2)C(=O)N(C1=O)C |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=NC2=CC=CC=C2)O |
正規SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=NC2=CC=CC=C2)O |
その他のCAS番号 |
30189-12-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



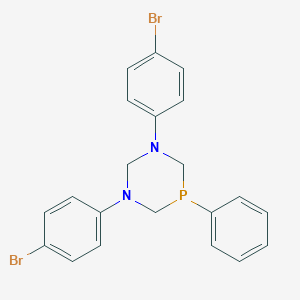
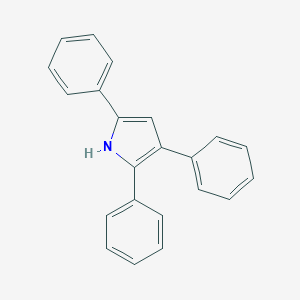
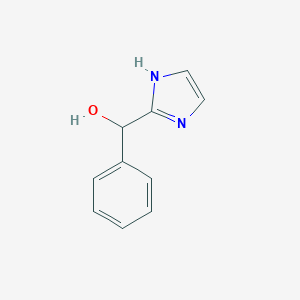
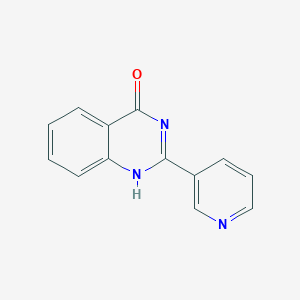
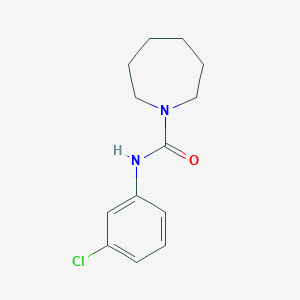
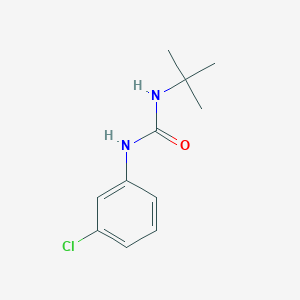
![[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate](/img/structure/B188388.png)
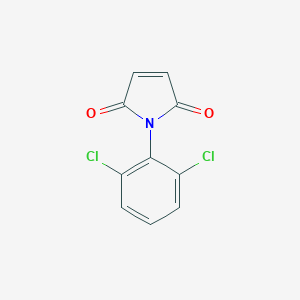
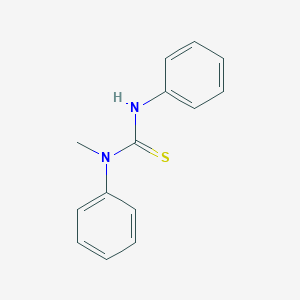
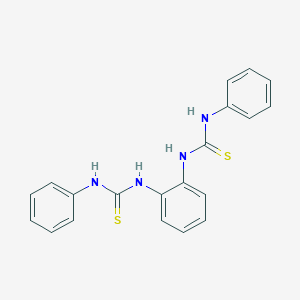
![3-Thiazolidineacetic acid, 5-[(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B188397.png)
![2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile](/img/structure/B188399.png)
![[2,2'-Bithiophene]-5,5'-dicarboxaldehyde](/img/structure/B188401.png)
![1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid](/img/structure/B188404.png)